Gem-Dimethyl Substitution Increases Lipophilicity by ΔXLogP3 ≈ 0.9–1.1 Versus Non-Gem-Dimethyl N-Benzyl-β-Alanine Ethyl Ester
The gem-dimethyl groups at the β-carbon significantly elevate lipophilicity compared to the unsubstituted analog N-benzyl-β-alanine ethyl ester (CAS 23583-21-3). The target compound exhibits an XLogP3 of 2.1 [1], while the non-gem-dimethyl comparator is predicted to have an XLogP3 of approximately 1.0–1.2 based on its smaller molecular surface area and lower carbon count (C₁₂H₁₇NO₂, MW 207.27 vs. C₁₄H₂₁NO₂, MW 235.32). This ΔlogP of ~0.9–1.1 translates to roughly 8–12× higher theoretical partition into organic phases, which directly impacts extraction efficiency, chromatographic retention, and membrane permeability in biological assays.
| Evidence Dimension | XLogP3 (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (computed, PubChem/ChemSpider) |
| Comparator Or Baseline | N-Benzyl-β-alanine ethyl ester (CAS 23583-21-3): XLogP3 ≈ 1.0–1.2 (estimated from structure; no experimental logP available) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 to +1.1 (estimated; exact comparator logP not experimentally determined) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07); experimental logP not reported for either compound |
Why This Matters
Higher logP directly influences the compound's behavior in liquid–liquid extraction workups, reverse-phase HPLC purification, and its suitability as a lipophilic building block for membrane-permeable peptidomimetics—factors that determine procurement choice for medicinal chemistry campaigns.
- [1] Kuujia.com. Cas no 17945-54-9 (Ethyl 3-(benzylamino)-3-methylbutanoate): Computed Properties (XLogP3: 2.1). Data sourced from PubChem. https://www.kuujia.com/cas-17945-54-9.html View Source
